Methyl Green zinc chloride salt
Description
Significance as a Cationic Dye in Chemical and Biological Sciences
Methyl Green is a cationic, or positively charged, dye, a characteristic that underpins its primary function in biological staining. wikipedia.org This positive charge allows it to form electrostatic interactions with negatively charged molecules within cells, most notably the phosphate (B84403) groups of nucleic acids. wikipedia.orgnih.gov This selective binding makes it a powerful tool for differentiating DNA and RNA in histological and cytological preparations. wikipedia.orgchemimpex.com
The dye's two positive charges on its cation are a peculiar feature that distinguishes it from many other basic dyes. biologists.com This dicationic nature is believed to contribute to its strong affinity for DNA. nih.gov In research, this property is exploited for various applications, including:
Nucleic Acid Staining: Methyl Green is widely used to stain DNA, facilitating the visualization of cell nuclei and chromosomes under a microscope. ontosight.aibiocompare.com It is particularly useful for staining the nuclei of cells and in electrophoretic gels. medchemexpress.com
Histology and Cytology: As a component of the classic Unna-Pappenheim stain, used in conjunction with pyronin, it allows for the differential staining of DNA (greenish-blue) and RNA (red). wikipedia.orgtaylorandfrancis.com This technique is valuable for identifying plasma cells and Nissl substance in neurons. wikipedia.org
Molecular Biology: It serves as a counterstain in various molecular biology techniques, helping to highlight specific cellular structures. ontosight.ai
Contextualization within Triphenylmethane (B1682552) Dye Chemistry
Methyl Green belongs to the extensive family of triphenylmethane dyes, which are synthetic organic compounds built upon a triphenylmethane backbone. wikipedia.orgwikipedia.orgscientificlabs.co.uk These dyes are known for their intense and vibrant colors. vedantu.com The basic structure consists of three aryl groups attached to a central carbon atom. wikipedia.org Variations in the functional groups attached to these aryl rings give rise to a vast array of dyes with different colors and properties. dictionary.com
Other notable members of the triphenylmethane dye family include:
| Dye | Color | Common Applications |
|---|---|---|
| Malachite Green | Green | Biological stain, aquaculture treatment askiitians.com |
| Crystal Violet | Violet | Gram stain, biological stain askiitians.com |
| Basic Fuchsin | Magenta | Histological stain, pH indicator askiitians.com |
The synthesis of triphenylmethane dyes often involves a Friedel-Crafts reaction. For instance, triphenylmethane itself can be synthesized from benzene (B151609) and chloroform (B151607). wikipedia.org The properties of these dyes, including their color and solubility, are dictated by the specific auxochromes (color-enhancing groups) and chromophores (color-bearing groups) present in their molecular structure.
Evolution of Research Applications and Methodologies
The use of Methyl Green in scientific research dates back to the 19th century, with its initial application as a stain for DNA. wikipedia.org Calberla first introduced it into microtechnique in 1877, and Carnoy later noted its affinity for nuclein in 1884. biologists.com Early on, it was recognized that commercial preparations were often contaminated with Methyl Violet, requiring purification by extraction with solvents like chloroform. nih.govbiologists.com
Over the years, the applications of Methyl Green have expanded beyond simple histological staining. Key developments include:
Fluorescent Labeling: More recently, the fluorescent properties of Methyl Green when bound to DNA have been explored. wikipedia.orgresearchgate.net It can be excited by red light (around 633 nm) and emits in the far-red region of the spectrum (around 677 nm). nih.govmedchemexpress.comresearchgate.net This makes it a valuable tool for fluorescent microscopy, especially for imaging live cell nuclei and in flow cytometry. wikipedia.orgmedchemexpress.com The use of red light for excitation is advantageous as it penetrates biological samples better and reduces issues with autofluorescence. nih.gov
Gel Electrophoresis: Methyl Green serves as an alternative stain for visualizing DNA in agarose (B213101) gels. biocompare.commedchemexpress.com
Apoptosis Detection: It has been utilized in the histochemical examination of kidney tissue to study apoptosis. sigmaaldrich.com
Viability Staining: Research has shown its potential as an exclusion viability stain for cells. wikipedia.org
The interaction of Methyl Green with DNA is non-intercalating, meaning it does not insert itself between the DNA base pairs. Instead, it binds electrostatically to the major groove of the DNA helix. wikipedia.orgmedchemexpress.com Specifically, it shows a preference for AT-rich regions of native DNA at low concentrations. biocompare.comchemodex.comcephamls.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C27H35BrClN3 · ZnCl2 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 653.24 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Dark red to brown to green powder | chemodex.com |
| Absorption Maxima (in H2O) | 630-635 nm | chemodex.com |
| Fluorescence Excitation Maximum (bound to DNA) | 633 nm | wikipedia.orgnih.govmedchemexpress.com |
| Fluorescence Emission Maximum (bound to DNA) | 677 nm | wikipedia.orgnih.govmedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dichlorozinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3.4ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOGXCSOLMZRAZ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35Cl4N3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7114-03-6 | |
| Record name | Methyl Green, zinc chloride salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007114036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Interaction Mechanisms and Biomacromolecular Binding
Deoxyribonucleic Acid (DNA) Interaction Studies
Methyl Green's interaction with DNA is characterized by a non-intercalating binding mode, meaning it does not insert itself between the base pairs of the DNA double helix. wikipedia.org Instead, it favors an electrostatic interaction with the major groove of the DNA molecule. wikipedia.orgmedchemexpress.comnih.gov This binding is facilitated by the two positive charges on the Methyl Green molecule, which interact with the negatively charged phosphate (B84403) groups of the DNA backbone. nih.govsigmaaldrich.com
Specificity for A-T Rich Regions
Research has consistently demonstrated that Methyl Green exhibits a preferential binding affinity for regions of DNA rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. nih.govbiocompare.com Spectrophotometric studies have shown that Methyl Green binds effectively to native calf thymus DNA and poly[d(A-T)], a synthetic DNA polymer composed exclusively of A-T base pairs. nih.gov Conversely, its binding to poly(dG-dC), which contains only guanine-cytosine base pairs, is significantly less pronounced. nih.gov This selectivity for A-T rich regions is a key characteristic of its DNA binding profile. nih.govbiocompare.com
Major Groove Binding Elucidation
The binding of Methyl Green to the major groove of DNA has been a subject of detailed investigation. medchemexpress.comnih.govnih.gov Linear dichroism studies have provided insights into the geometry of the Methyl Green-DNA complex, revealing that the dye molecule aligns itself within the major groove. nih.gov This is in contrast to many other groove-binding dyes that typically associate with the minor groove. The exclusion of Methyl Green from binding to triplex DNA structures, where the major groove is occupied, further supports its major groove binding nature. nih.gov The interaction is primarily electrostatic, occurring between the positively charged groups on the dye and the DNA's major groove. medchemexpress.com
Concentration-Dependent Binding Characterization
The binding of Methyl Green to DNA is influenced by its concentration. At lower concentrations, Methyl Green demonstrates its characteristic selective binding to A-T rich regions. nih.gov However, as the concentration of the dye increases, it can bind to nearly all available sites on the DNA molecule, indicating a saturation effect. nih.gov Furthermore, the stability of the Methyl Green-DNA complex is affected by the ionic strength of the surrounding medium. The dye can be progressively released from the DNA by increasing concentrations of sodium chloride (NaCl) and even more effectively by lower concentrations of magnesium ions (Mg2+). nih.gov
Sequence Selective Binding Investigations (e.g., DNAase I and micrococcal nuclease footprinting)
Nuclease footprinting techniques, such as those employing DNAase I and micrococcal nuclease, have been instrumental in mapping the specific binding sites of Methyl Green on DNA. nih.govnih.gov These methods work on the principle that a bound ligand, in this case Methyl Green, protects the DNA sequence it occupies from cleavage by the nuclease. researchgate.net
DNAase I footprinting experiments have confirmed the sequence-selective binding of Methyl Green. nih.gov At low concentrations, the dye produces a distinct footprinting pattern centered around A-T rich regions, with a particular preference for stretches of homopolymeric A and T. nih.gov This provides direct evidence for its preferential binding to these sequences. Similarly, micrococcal nuclease footprinting has been used to investigate the binding of small molecules to DNA and can reveal overlapping footprints with other DNA-binding proteins. researchgate.net The use of these nucleases helps to precisely define the locations and sequence preferences of Methyl Green binding on a DNA strand. nih.govnih.gov
Ribonucleic Acid (RNA) Interactions
While Methyl Green shows a strong and specific affinity for DNA, its interaction with RNA is less pronounced. nih.gov This differential binding is the foundation of its use in combination with other dyes for distinguishing between these two nucleic acids in cells.
Co-staining Mechanisms with Pyronin
The Methyl Green-Pyronin staining technique is a classic histological method used to differentiate DNA and RNA within tissue sections. wikipedia.orgthermofisher.comwikipedia.org In this procedure, Methyl Green selectively stains the DNA, imparting a green or blue-green color, while Pyronin Y, another cationic dye, stains the RNA red or pink. thermofisher.comwikipedia.orgresearchgate.net
The mechanism behind this differential staining is believed to be based on a competitive binding process. thermofisher.com Methyl Green, with its two positive charges, binds strongly to the highly polymerized and acidic DNA. nih.govthermofisher.com Pyronin Y, having only a single positive charge, binds to the less polymerized RNA. thermofisher.com Although Pyronin Y can also interact with DNA, the stronger binding of the doubly charged Methyl Green displaces it from the DNA, ensuring that Methyl Green's green stain is specific to DNA. thermofisher.com The pH of the staining solution is a critical factor in this process, with a pH of around 4.8 being optimal for the differential staining. bio-optica.it At this pH, the nucleic acids are in a charged state, facilitating the electrostatic interactions with the dyes. thermofisher.com Studies have shown that the differential staining is not dependent on the timing of the staining but rather on the relative concentrations of the two dyes and the pH of the solution. nih.gov
| Feature | Methyl Green | Pyronin Y |
| Target Nucleic Acid | DNA | RNA |
| Staining Color | Green/Blue-Green | Red/Pink |
| Charge | Doubly Positive | Singly Positive |
| Binding Preference | Highly polymerized DNA | Less polymerized RNA |
Protein Interaction Research
General Protein-Dye Affinity Studies
Methyl Green (MG), a dicationic triphenylmethane (B1682552) dye, is well-documented for its specific affinity for DNA. nih.gov However, its interactions with proteins, particularly abundant plasma proteins like serum albumin, are also a subject of significant research. These studies often utilize the dye's fluorescent properties as a probe to understand binding mechanisms.
A notable example involves the interaction between Methyl Green and Bovine Serum Albumin (BSA). jocpr.com Research has demonstrated that Methyl Green can cause the intrinsic fluorescence of BSA to quench through a static quenching mechanism. jocpr.comjocpr.com This process involves the formation of a non-fluorescent ground-state complex between the dye and the protein. By analyzing the fluorescence quenching at different temperatures, researchers have been able to calculate key binding parameters. jocpr.com
Studies have determined that Methyl Green and Bovine Serum Albumin form a complex with a molar ratio of 1:1. jocpr.com The binding constants (Ka) for this interaction have been shown to decrease as the temperature rises, which further supports the static quenching model, indicating that the complex becomes less stable at higher temperatures. jocpr.com This interaction is not only of fundamental interest but also has practical applications. The BSA-MG complex can be used as a probe system to study the binding of other molecules, such as drugs. When a drug that also binds to BSA is introduced, it can displace the Methyl Green, leading to a recovery of the protein's fluorescence. This competitive binding reaction allows for the investigation of drug-protein affinities. jocpr.comjocpr.com
The interaction is primarily driven by van der Waals forces and hydrogen bonding, which are typical for the formation of such protein-dye complexes. jocpr.com
Table 1: Binding Parameters of Methyl Green with Bovine Serum Albumin (BSA) at Different Temperatures
| Temperature (K) | Quenching Rate Constant (Kq) (L mol⁻¹ s⁻¹) | Binding Constant (Ka) (L mol⁻¹) | Number of Binding Sites (n) |
| 293 | 9.80 x 10¹¹ | 1.91 x 10⁴ | ~1.01 |
| 303 | 8.67 x 10¹¹ | 1.68 x 10⁴ | ~1.04 |
| 308 | 8.09 x 10¹¹ | 0.98 x 10⁴ | ~1.06 |
| Data sourced from studies on BSA-MG fluorescence quenching. jocpr.com |
Specific Protein Binding Site Analysis
While general affinity studies provide a broad overview of the interaction, specific binding site analysis aims to identify the precise location on the protein where the dye binds. For serum albumins, which are major transport proteins, there are well-characterized binding sites, often referred to as Sudlow's site I and site II.
In the case of the Methyl Green and Bovine Serum Albumin (BSA) interaction, competitive displacement experiments have been crucial for localization. By using drugs with known, specific binding sites on BSA, researchers can determine where Methyl Green binds. When various drugs, including different antibiotics, were added to a pre-formed BSA-MG complex, they caused a recovery of BSA's fluorescence. jocpr.com This indicates that the drugs compete with Methyl Green for the same binding location on the protein. jocpr.com
Through these competitive binding assays, it was determined that the binding site for Methyl Green on BSA is located in sub-domain IIA, which corresponds to Sudlow's site I. jocpr.comjocpr.com This site is a known high-affinity binding pocket for a wide variety of ligands. Molecular docking studies have further corroborated these experimental findings, providing a computational model of how Methyl Green fits into this specific pocket on the albumin molecule. nih.gov The ability to pinpoint the binding location is vital for understanding how the dye might interfere with or be used to study the transport and disposition of other endogenous and exogenous compounds that bind to the same site. jocpr.com
Advanced Methodological Applications in Biological Research
High-Resolution Microscopy and Imaging Techniques
Methyl Green's affinity for DNA has led to its widespread use in various microscopy and imaging techniques, allowing for detailed visualization of cellular and subcellular structures.
Nuclear Counterstaining Protocols in Histochemistry and Cytology
Methyl Green is frequently employed as a nuclear counterstain in both histochemistry and cytology. biocompare.comprotocolsonline.com It stains the chromatin of cell nuclei with a distinct green color, providing a sharp contrast to other cellular components stained with different dyes. protocolsonline.com This is particularly useful in immunohistochemistry (IHC), where it allows for the clear visualization of antibody-labeled proteins against a green nuclear background. ihcworld.comwindows.net
A typical protocol for Methyl Green counterstaining involves incubating tissue sections with a 0.5% Methyl Green solution for approximately 5 minutes. protocolsonline.comihcworld.com The intensity of the stain can be enhanced by performing the incubation at 60°C. protocolsonline.comihcworld.com Following staining, a rapid dehydration process through graded alcohols is necessary, as alcohol can remove some of the stain. protocolsonline.comihcworld.com It is important to note that Methyl Green is not compatible with aqueous mounting media. windows.netbmsys.ru
The classical Unna-Pappenheim stain, which uses Methyl Green in combination with Pyronin, is a well-established method for differentiating between DNA and RNA. wikipedia.orgwikipedia.org In this technique, Methyl Green specifically stains the DNA in the nucleus green-blue, while Pyronin stains the RNA in the cytoplasm and nucleolus red. wikipedia.org The differential staining is based on the specific binding of Methyl Green to the phosphate (B84403) radicals of the DNA double helix. wikipedia.orgresearchgate.net
Integration in Immunostaining and In Situ Hybridization
Methyl Green serves as an effective counterstain in immunostaining and in situ hybridization (ISH) techniques. biocompare.comnih.gov Its ability to specifically label DNA allows for the visualization of the nucleus in relation to the localization of specific proteins or nucleic acid sequences targeted by antibodies or probes. biocompare.comnih.govnih.gov The green nuclear stain provides a clear morphological context for the specific signals generated by the primary detection method.
The fluorescent properties of Methyl Green when bound to DNA have made it particularly useful for far-red imaging in live-cell nuclei. wikipedia.org This is advantageous as red light penetrates biological samples more effectively, and it helps to overcome the issue of autofluorescence commonly encountered in embryonic tissues. nih.gov Furthermore, Methyl Green staining protocols are compatible with other staining procedures, such as antibody labeling and the use of fluorophore-conjugated phalloidin (B8060827) for actin filament labeling. researchgate.net This compatibility allows for multi-labeling experiments, providing a more comprehensive view of cellular organization. nih.gov
Cellular and Subcellular Structure Visualization (e.g., nucleoli, mitochondria)
Methyl Green's utility extends to the visualization of specific subcellular structures. While it primarily stains the nucleus, it can also be used to highlight other components like nucleoli and mitochondria. chemodex.com In the Methyl Green-Pyronin stain, the pyronin component specifically stains the RNA-rich nucleoli red, allowing for their clear differentiation. wikipedia.org
Some research indicates that Methyl Green can be used as a tissue stain for nucleoli and mitochondria. chemodex.com While the primary method for visualizing mitochondria often involves potential-sensitive fluorescent dyes like rhodamine 123 or DiOC6(3), or through immunostaining and genetically encoded fluorescent tags, Methyl Green can provide contextual nuclear staining. researchgate.netnih.gov Recent super-resolution optical imaging studies have utilized mitochondrial probes like Mito-Tracker Green in conjunction with nuclear stains to investigate the accumulation of mitochondria in the nucleoli of mouse embryos and stem cells. biorxiv.org
Fluorescent DNA Labeling for Cell Viability Assessment (e.g., flow cytometry)
The fluorescent properties of Methyl Green when bound to DNA have opened up new avenues for its use in assessing cell viability, particularly in flow cytometry. wikipedia.orgconicet.gov.ar Methyl Green exhibits negligible fluorescence in its free state but emits brightly when bound to DNA. researchgate.netnih.gov When excited at 633 nm, it has an emission maximum at 677 nm. wikipedia.orgnih.govmedchemexpress.com This characteristic allows for the direct measurement of DNA content and cell viability. nih.govmedchemexpress.com
Studies have shown a strong correlation between Methyl Green staining and propidium (B1200493) iodide (PI) staining for assessing cell viability. conicet.gov.arnih.gov In a typical flow cytometry protocol, cells are incubated with a low concentration of Methyl Green (e.g., 4 µg/mL) and analyzed using an excitation wavelength of 633 nm and an emission wavelength around 677 nm. medchemexpress.com This method provides an accurate and inexpensive alternative to conventional PI-based assays for DNA ploidy and cell cycle analysis. nih.gov
Electrophoretic Separations
Beyond microscopy, Methyl Green zinc chloride salt has found a practical application in the field of molecular biology, specifically in electrophoretic separations.
Utility as a Tracking Dye in Acid-Polyacrylamide Gel Electrophoresis (PAGE)
Methyl Green is utilized as a tracking dye in acid-polyacrylamide gel electrophoresis (PAGE). biocompare.comchemodex.comabcam.com Tracking dyes are essential for monitoring the progress of electrophoresis, allowing researchers to know when to stop the run. In acid buffer systems, Methyl Green migrates towards the cathode, and its position in the gel provides a visual indication of the separation front. chemodex.comabcam.com
Furthermore, Methyl Green can be used as a fluorescent stain for visualizing DNA bands directly in both agarose (B213101) and polyacrylamide gels. nih.govnih.govresearchgate.net It serves as a cost-effective and less mutagenic alternative to the commonly used ethidium (B1194527) bromide. nih.govresearchgate.net After electrophoresis, the gel is incubated in a dilute Methyl Green solution (e.g., 2.4 µg/ml) for about 10 minutes to stain the DNA bands. nih.gov The stained DNA can then be visualized using a gel documentation system equipped with a red filter, taking advantage of Methyl Green's far-red fluorescence when bound to DNA. nih.govresearchgate.net
Table 1: Properties of this compound in Biological Applications
| Property | Description | References |
|---|---|---|
| Binding Specificity | Selectively binds to the major groove of DNA, with a preference for AT-rich regions. avantorsciences.combiocompare.comresearchgate.net | avantorsciences.combiocompare.comresearchgate.net |
| Staining Color | Stains DNA green or green-blue. protocolsonline.comwikipedia.org | protocolsonline.comwikipedia.org |
| Fluorescence (Bound) | Excitation maximum at 633 nm; Emission maximum at 677 nm. wikipedia.orgnih.govmedchemexpress.com | wikipedia.orgnih.govmedchemexpress.com |
| Fluorescence (Unbound) | Negligible fluorescence. researchgate.netnih.gov | researchgate.netnih.gov |
| Applications | Nuclear counterstaining, immunostaining, in situ hybridization, cell viability assessment, tracking dye in electrophoresis, DNA gel stain. wikipedia.orgbiocompare.comnih.govchemodex.com | wikipedia.orgbiocompare.comnih.govchemodex.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyronin |
| Propidium Iodide |
| Rhodamine 123 |
| DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) |
| Ethidium Bromide |
| Phalloidin |
| Crystal violet |
Application in Gliadin Separation Methodologies
Methyl Green is utilized as a tracking dye in acid polyacrylamide gel electrophoresis (A-PAGE) for the separation of gliadins (B1591406), a class of proteins found in wheat gluten. tandfonline.comabcam.comnih.gov In this method, gliadins are extracted from flour samples using ethanol. tandfonline.com To prepare the samples for electrophoresis, glycerol (B35011) is added to increase the density of the protein solutions, and a 1% solution of Methyl Green is added as a tracking dye. tandfonline.com This allows for the visualization of the electrophoretic front during the separation process. The A-PAGE gels for gliadin analysis are typically prepared with a low pH, around 3.1, to achieve optimal separation of these proteins. tandfonline.com While Methyl Green serves as a tracking dye, the protein bands themselves are visualized after electrophoresis using a staining solution like Coomassie Brilliant Blue R. tandfonline.com
Differential Staining and Cellular Differentiation
A significant application of Methyl Green lies in its ability to differentially stain cellular components, particularly nucleic acids, and to aid in the differentiation of various cell types.
The Methyl Green-Pyronin (MGP) stain is a classic and widely used histological technique for the simultaneous demonstration and differentiation of DNA and RNA within tissue sections. wikipedia.orgbio-optica.itnih.gov This method relies on the differential binding affinities of two basic dyes, Methyl Green and Pyronin Y. bio-optica.itthermofisher.com
The probable mechanism behind this differential staining is based on the state of polymerization of the nucleic acids. rupress.org Methyl Green selectively binds to the highly polymerized DNA in the nucleus, staining it green or blue-green. wikipedia.orgrupress.org This specificity is attributed to the two cationic charges on the Methyl Green molecule, which allow it to bind strongly to the phosphate groups in the DNA double helix. thermofisher.comnih.gov In contrast, Pyronin Y, a singly charged dye, stains the less polymerized RNA in the nucleolus and cytoplasm red or pink. thermofisher.comapexbt.com The reaction is typically carried out at an acidic pH of around 4.2 to 4.8, which maintains the nucleic acids in a charged and less soluble state, facilitating the differential staining. bio-optica.itthermofisher.com
The MGP staining technique is valuable in various research and diagnostic applications, including the identification of plasma cells, which have a high RNA content, and in the diagnosis of certain types of lymphomas and leukemias. bio-optica.italliedguru.com It is also useful for observing the distribution of Nissl substance in neurons. wikipedia.orguzhnu.edu.ua
DNA: Stains Green to Blue-Green cosmobio.co.jpabcam.com
RNA: Stains Red to Pink cosmobio.co.jpabcam.com
It is important to note that the purity of the Methyl Green is crucial for successful staining, as commercial preparations are often contaminated with Crystal Violet, which can interfere with the specific staining of DNA. wikipedia.orgstainsfile.com This contaminant can be removed by chloroform (B151607) extraction. wikipedia.org
This compound is also employed in bacteriology for differentiating bacterial cells. scientificlabs.co.ukadipogen.com It can be used as a simple stain to visualize bacterial morphology or as part of more complex staining protocols. One of its applications is in screening for nuclease-producing microorganisms. researchgate.net Furthermore, Methyl Green can act as an exclusion viability stain, meaning it can differentiate between live and dead bacterial cells as it cannot penetrate the intact membranes of living cells. wikipedia.org
Specialized Tissue and Organ Staining Studies
This compound is a versatile counterstain used in various specialized histological and cytological studies to visualize nuclei and other cellular structures in different tissues and organs.
The stain has been successfully used in the histological staining of fish ovaries to study oocyte development. scientificlabs.co.uksigmaaldrich.com In developmental biology, Methyl Green has proven to be a valuable tool for the fluorescent labeling of whole embryos, such as those of zebrafish and chicks. nih.govresearchgate.netnih.gov Its far-red fluorescence when bound to DNA allows for high-resolution confocal imaging of nuclei deep within thick specimens, which is often challenging with other fluorescent stains like DAPI or Hoechst that are excited by UV light. nih.govresearchgate.net This property helps to overcome issues with autofluorescence commonly encountered in embryonic tissues. nih.gov The staining protocol is compatible with other cellular labeling techniques, including antibody labeling and phalloidin staining for actin filaments. nih.govresearchgate.net
Furthermore, Methyl Green staining can help identify apoptotic nuclei, which exhibit characteristic morphological changes. nih.gov This makes it a useful tool in studies of programmed cell death in various tissues, including kidney tissue.
Biosensor Development Research
In recent years, Methyl Green has found applications in the field of biosensor technology, particularly in the development of electrochemical DNA biosensors. nih.govnih.govyoutube.com These biosensors are analytical devices that combine a biological recognition element, such as DNA, with a signal transducer to detect specific analytes.
Methyl Green can be used as a redox indicator in these systems. mdpi.com While it is structurally similar to Methylene Blue, a known DNA intercalator, Methyl Green itself does not intercalate into the DNA double helix due to the presence of a nitro group. mdpi.com Instead, it is thought to interact with the minor groove of the DNA helix through electrostatic interactions. mdpi.com
Electrochemical DNA biosensors can be used to monitor the interaction of DNA with various molecules, including drugs. nih.gov Changes in the electrochemical signal of a redox indicator like Methyl Green upon interaction of the target analyte with the immobilized DNA can be measured using techniques such as cyclic voltammetry or differential pulse voltammetry. nih.govmdpi.com For instance, the displacement of Methyl Green from the DNA by a target molecule can lead to a detectable change in the electrochemical response.
Research has also explored the development of biomimetic sensors using magnetic molecularly imprinted polymers for the selective detection of Methyl Green itself in environmental samples. nih.gov These sensors have shown high sensitivity and selectivity, with a low limit of detection. nih.gov
Spectroscopic and Advanced Analytical Characterization Approaches
Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For Methyl Green zinc chloride salt, this method provides crucial information about its absorption properties and interactions with other molecules.
Determination of Absorption Spectra and Maxima
In an aqueous solution, this compound exhibits a characteristic UV-Vis absorption spectrum with multiple absorption peaks. A strong absorption peak is typically observed in the visible region, responsible for its distinct green color. This peak is generally located between 630 and 635 nm. chemodex.comsrlchem.comsigmaaldrich.com Additionally, other prominent peaks are found in the UV region, often around 256 nm, 315 nm, and 420-425 nm, which are attributed to the benzoic rings within the dye's structure. researchgate.netresearchgate.net Some sources also report absorption maxima at approximately 244 nm and 377 nm. researchgate.net
The precise location of the absorption maxima can vary slightly depending on the solvent and the purity of the dye. For instance, some commercial preparations may be contaminated with Crystal Violet, which can affect the absorption spectrum. wikipedia.org
Table 1: UV-Vis Absorption Maxima of this compound in Aqueous Solution
| Reported Absorption Maxima (λmax) | Reference(s) |
| 630-635 nm | chemodex.comsrlchem.comsigmaaldrich.com |
| ~620 nm | researchgate.net |
| 631 nm | researchgate.net |
| 420-425 nm | researchgate.netresearchgate.net |
| 315 nm | researchgate.netresearchgate.net |
| 256 nm | researchgate.net |
| 244 nm | researchgate.net |
| 377 nm | researchgate.net |
| 423 nm (2nd) | sigmaaldrich.com |
| 629 nm | sigmaaldrich.com |
Extinction Coefficient Measurements
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. For this compound, the extinction coefficient is significant, particularly at its main absorption maximum in the visible range. This high value indicates a strong probability of light absorption, making it an effective staining agent.
Reported values for the extinction coefficient vary depending on the specific wavelength and the supplier. For example, some specifications indicate a molar absorptivity of ≥60,000 L·mol⁻¹·cm⁻¹ in the 626-634 nm range in water. sigmaaldrich.comsigmaaldrich.com Other reported values are provided in the table below.
Table 2: Molar Extinction Coefficients (ε) of this compound in Water
| Wavelength Range (nm) | Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference(s) |
| 626-634 | ≥60,000 | sigmaaldrich.comsigmaaldrich.com |
| 629-635 | ≥50,000 | sigmaaldrich.com |
| 417-425 | ≥11,100 | sigmaaldrich.com |
| 311-319 | ≥16,000 | sigmaaldrich.comsigmaaldrich.com |
| 420-426 | ≥9,000 | sigmaaldrich.com |
| 311-317 | ≥14,000 | sigmaaldrich.com |
Analysis of Spectral Shifts upon Molecular Interaction
The absorption spectrum of this compound can exhibit shifts upon interaction with other molecules, most notably with DNA. This interaction is primarily electrostatic and occurs in the major groove of the DNA helix. wikipedia.org When Methyl Green binds to DNA, the absorption spectrum can be altered, which is a key indicator of the binding event. researchgate.net This property is fundamental to its application as a DNA stain. The interaction with DNA is non-intercalating, meaning the dye does not insert itself between the base pairs of the DNA. wikipedia.org
Fluorescence Spectroscopy Studies
While historically known as a histological stain, the fluorescent properties of this compound have gained significant attention in recent years. nih.govresearchgate.net This has expanded its utility into applications requiring fluorescent labeling.
Characterization of Emission Spectra and Fluorescence Yield
When bound to DNA, Methyl Green becomes fluorescent in the far-red region of the spectrum. wikipedia.org It is maximally excited by red light at approximately 633 nm and emits with a relatively sharp spectrum peaking at around 677 nm. wikipedia.orgnih.govmedchemexpress.comchemsrc.com In the absence of DNA and in a neutral aqueous solution, excitation at 244 nm or 388 nm can produce fluorescence emission at 488 nm or 633 nm, respectively. wikipedia.org Interestingly, excitation at 633 nm in the absence of DNA does not elicit a detectable emission peak. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is significantly enhanced upon binding to DNA.
Fluorescent Properties in Cellular and In Vitro Systems
The fluorescent properties of Methyl Green make it a valuable tool for visualizing cell nuclei in both fixed and live cells. wikipedia.orgnih.gov Its far-red emission is particularly advantageous for imaging thick specimens, such as embryos, as it minimizes interference from autofluorescence. nih.govresearchgate.net Methyl Green has been successfully used for fluorescently labeling the nuclei of whole zebrafish and chick embryos. nih.gov Furthermore, it can be used as a viability stain, as it selectively enters and stains the nuclei of non-viable cells. researchgate.net This allows for direct measurement of cell viability through both microscopy and flow cytometry. medchemexpress.comchemsrc.com The stability of the dye in solution and its resistance to photobleaching when bound to DNA further enhance its utility in these applications. nih.govresearchgate.net
pH Indicator Mechanistic Research
Methyl Green is utilized as a pH indicator, exhibiting a distinct color transition in highly acidic environments. carlroth.com Research into its mechanism reveals a complex interplay between the dye's molecular structure and the surrounding pH. The free form of the dye is known to fade significantly as the pH rises above 5.0. nih.gov However, its behavior changes upon interaction with other molecules. For instance, when bound to DNA, the Methyl Green-DNA complex maintains its maximum absorption at a wavelength of 642.5–645 mµ over a broad pH range of 3.5 to 7.8. nih.gov This stabilization of the chromophore when bound to a substrate is a key aspect of its function in specific staining protocols.
The indicator's color change is fundamentally linked to the protonation state of its nitrogen atoms, which alters the electronic conjugation of the molecule and thus its light-absorbing properties (chromophore). The typical pH range for its visual transition as an indicator is between 0.1 and 2.3. carlroth.com
Table 1: Spectroscopic Properties of Methyl Green in Solution This interactive table summarizes the key absorption maxima of Methyl Green under different conditions, which are fundamental to its application as an indicator and stain. nih.govresearchgate.net
| Condition | Excitation λ (nm) | Emission λ (nm) | Absorption Maxima (nm) |
| Free in neutral solution | 244 | 488 | 244, 377, 633 |
| Free in neutral solution | 377 | 750 | 244, 377, 633 |
| Free in neutral solution | 633 | No detectable emission | 244, 377, 633 |
| Bound to DNA (pH 3.5-7.8) | Not specified | Not specified | 642.5 - 645 |
Application in Environmental Degradation Analysis
The environmental persistence and removal of synthetic dyes like Methyl Green are significant areas of research. Advanced analytical techniques are indispensable for monitoring the degradation process, identifying breakdown products, and understanding the mechanisms of removal, such as adsorption or catalytic destruction.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in molecules. In the context of Methyl Green degradation, FT-IR is employed to track the transformation of the dye's complex structure into simpler, less harmful compounds. emerginginvestigators.org By comparing the FT-IR spectrum of the original dye with the spectra of samples taken during and after the degradation process, researchers can identify the disappearance of characteristic peaks associated with Methyl Green and the appearance of new peaks corresponding to reaction intermediates and final products. researchgate.netresearchgate.net
Table 2: Example of FT-IR Peak Analysis in a Hypothetical Methyl Green Degradation Study This table illustrates how FT-IR data would be interpreted to confirm the breakdown of Methyl Green.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Observation During Degradation | Interpretation |
| ~3400 | N-H stretching (amines) | Intensity decreases | Breakdown of amine structures |
| ~1600 | Aromatic C=C stretching | Intensity decreases significantly | Cleavage of the aromatic rings |
| ~1350 | C-N stretching | Intensity decreases | Disruption of the central molecular structure |
| ~1720 | C=O stretching (carbonyl) | New peak appears | Formation of oxidative degradation products (e.g., aldehydes, carboxylic acids) |
When the degradation of Methyl Green is facilitated by a solid catalyst or adsorbent, X-ray Diffraction (XRD) is essential for characterizing this material. mdpi.com XRD provides detailed information about the crystalline structure, including the phase composition, average crystallite size, and degree of crystallinity. researchgate.netslideshare.net This is crucial because the catalytic or adsorptive efficiency of a material is often highly dependent on its structural properties.
Before the degradation experiment, XRD is used to confirm the identity and purity of the synthesized or procured material. The analysis is often repeated after the degradation process to determine if the material's structure has been altered. researchgate.net Changes such as a decrease in peak intensity, peak broadening, or a shift in peak positions can indicate a loss of crystallinity, a reduction in particle size, or the introduction of lattice strain, all of which can impact the material's performance and reusability. washington.edu
Table 3: Information Derived from XRD Analysis of a Catalyst in Degradation Studies This table outlines the key parameters obtained from XRD and their significance in evaluating the catalyst used for Methyl Green degradation.
| XRD Parameter | Method of Determination | Significance |
| Crystalline Phase | Comparison with standard diffraction patterns (e.g., JCPDS database) | Identifies the specific form of the catalyst (e.g., anatase vs. rutile TiO₂), which determines its activity. mdpi.com |
| Crystallite Size | Scherrer Equation applied to the broadening of diffraction peaks | Affects the surface area of the catalyst; smaller crystallites often lead to higher reactivity. slideshare.net |
| Crystallinity | Area under crystalline peaks vs. total scattered intensity | Indicates the proportion of crystalline to amorphous content; higher crystallinity is often desired for stability. |
| Structural Stability | Comparison of XRD patterns before and after reaction | Assesses if the catalyst structure degrades or changes during the dye removal process. researchgate.net |
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that allows for the visualization of surfaces at the nanoscale. nih.gov It is uniquely suited for studying the physical interaction between Methyl Green molecules and the surfaces of adsorbents or catalysts under physiological or near-physiological conditions. bham.ac.ukresearchgate.net AFM can provide topographical images, showing how the dye is distributed on the surface, and can also measure quantitative data on surface roughness and other features. mdpi.com
In a typical study, the surface of a material is imaged before and after exposure to a Methyl Green solution. The resulting images can reveal the adsorption pattern of the dye, such as the formation of a monolayer or multi-layer aggregates. Furthermore, AFM can be operated in "force mode" to measure the adhesion forces between the AFM tip (which can be functionalized with specific chemical groups) and the surface. nih.gov This provides direct insight into the strength and nature of the interactions (e.g., electrostatic, van der Waals) that bind the dye to the material.
Table 4: Application of AFM in Analyzing Methyl Green-Surface Interactions This table details the measurements and insights gained from using AFM to study the adsorption of Methyl Green.
| AFM Measurement | Description | Research Insight |
| Topographical Imaging | High-resolution imaging of the material surface before and after dye exposure. bham.ac.uk | Visualizes the adsorption pattern, distribution, and aggregation of Methyl Green molecules on the surface. |
| Surface Roughness Analysis | Quantitative measurement of the variation in surface height. | Determines how dye adsorption alters the surface texture of the adsorbent or catalyst. |
| Adhesion Force Measurement | The AFM tip is pulled away from the surface, and the force required for separation is measured. nih.gov | Quantifies the interaction strength between the dye and the surface, helping to elucidate the adsorption mechanism. |
Atomic Absorption (A.A.) Spectroscopy is a highly sensitive and element-specific analytical technique used for the quantitative determination of elements in a sample. wikipedia.org In the study of this compound degradation, AAS plays a critical role in monitoring the concentration of specific metal ions in the aqueous solution. ej-eng.orgresearchgate.net
The primary application is to measure the concentration of zinc (Zn²⁺) ions. As the organic part of the Methyl Green molecule is broken down, the zinc chloride salt component dissolves, releasing zinc ions into the water. Monitoring the Zn²⁺ concentration over time with AAS is essential for a complete environmental assessment, as zinc can be toxic to aquatic life at high concentrations. Additionally, if a metal-based catalyst is used for the degradation, AAS can be employed to detect any leaching of the catalytic metal into the solution, which is a crucial factor in evaluating the catalyst's stability and potential for secondary pollution. fortunejournals.comresearchgate.net The method typically requires sample digestion to remove organic matter before analysis. fortunejournals.com
Table 5: Hypothetical Results of AAS Analysis for Zinc Leaching During Methyl Green Degradation This table presents example data from an AAS experiment to track the release of zinc ions into the solution over the course of a degradation reaction.
| Time (minutes) | Zn²⁺ Concentration (mg/L) |
| 0 | < 0.01 |
| 30 | 0.85 |
| 60 | 1.52 |
| 90 | 2.10 |
| 120 | 2.45 |
Computational and Theoretical Modeling Studies
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) and particularly Density Functional Theory (DFT) calculations are powerful methods for investigating the fundamental electronic properties of molecules. irjweb.comresearchgate.net These calculations provide insights into molecular structure, reactivity, and spectroscopic characteristics.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A smaller gap generally indicates higher reactivity.
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), are employed to determine the energies of these frontier orbitals. irjweb.comresearchgate.net For molecules like Methyl Green, which possess extensive chromophoric systems, the HOMO is typically located on the electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. The analysis of the spatial distribution of these orbitals helps in understanding the charge transfer characteristics within the molecule upon electronic excitation. dergipark.org.tr
Global reactivity parameters, which provide a quantitative measure of a molecule's reactivity, can be derived from the HOMO and LUMO energies. These include:
Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.
Chemical Hardness (η): Resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. irjweb.com
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Correlates with the ability to donate an electron. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the ability to accept an electron. chemmethod.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. chemmethod.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. irjweb.com |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature of a molecule. irjweb.com |
DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic properties, including UV-Vis absorption spectra. aalto.fi For a dye like Methyl Green, TD-DFT calculations can predict the electronic transitions responsible for its characteristic color. The calculated absorption maxima (λmax) can be compared with experimental data obtained from UV-Vis spectrophotometry for validation. researchgate.net
The theoretical calculations provide a detailed assignment of the observed spectral bands to specific electronic transitions, such as π→π* transitions within the conjugated system of the triphenylmethane (B1682552) structure. Discrepancies between calculated and experimental spectra can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.
| Property | Experimental Value | Theoretical Prediction Method | Significance |
|---|---|---|---|
| Absorption Maximum (λmax) | 630-635 nm chemodex.com | TD-DFT | Corresponds to the main electronic transition responsible for the color of the dye. |
| Molar Absorptivity (ε) | ~77,800 M-1cm-1 at 632 nm photochemcad.com | - | Indicates the strength of light absorption at a specific wavelength. |
| Fluorescence Emission Maximum | ~677 nm (when bound to DNA) wikipedia.orgnih.gov | - | Characterizes the fluorescent properties of the dye upon excitation. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules and their interactions over time. nih.govacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, binding mechanisms, and the influence of the environment on molecular behavior.
Methyl Green, with its three phenyl rings attached to a central carbon atom, can adopt various conformations due to the rotation around the single bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. pharmacy180.com This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as DNA. The propeller-like conformation of Methyl Green is a key feature in its binding to the major groove of DNA. nih.gov
A significant application of MD simulations for Methyl Green is to model its interaction with DNA. nih.gov These simulations can provide atomistic details of the binding process, including the formation of non-covalent interactions such as electrostatic interactions, hydrogen bonds, and van der Waals forces between the dye and the DNA molecule. nih.govnih.gov
Simulations can track the trajectory of the dye as it approaches and binds to the major groove of DNA, confirming the non-intercalative binding mode. wikipedia.orgmedchemexpress.com By analyzing the simulation trajectories, researchers can calculate binding free energies, identify key residues in the DNA that are crucial for the interaction, and understand the role of water molecules and ions in the complex formation. nih.gov
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
To gain a deeper understanding of the nature of the chemical bonds and non-covalent interactions that govern the structure and reactivity of Methyl Green and its complexes, advanced computational techniques like Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. pitt.edursc.org
NCI analysis is a visualization method that helps to identify and characterize non-covalent interactions in real space, based on the electron density and its derivatives. It can reveal the presence of weak interactions, such as van der Waals forces and hydrogen bonds, which are critical for the stability of the Methyl Green-DNA complex. nih.gov
QTAIM, developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. pitt.edu By analyzing the critical points of the electron density, QTAIM can identify bond paths and characterize the nature of the interactions (e.g., shared-shell covalent bonds vs. closed-shell non-covalent interactions). nih.gov This analysis can provide quantitative insights into the strength and nature of the interactions holding the Methyl Green molecule together and those involved in its binding to DNA.
Hydrogen Bonding Networks Characterization
Hydrogen bonds play a crucial role in the specificity of molecular recognition between ligands and their biological targets. In the context of Methyl Green, computational studies can characterize the hydrogen bonding network formed upon its interaction with DNA. While the primary interaction is electrostatic, hydrogen bonding contributes to the stability and orientation of the dye within the DNA major groove. nih.gov
Theoretical models, such as those employing Density Functional Theory (DFT), allow for the precise calculation of hydrogen bond strengths and geometries. Studies on similar systems, like the nucleobase hypoxanthine, have demonstrated that computational methods can predict the strength of hydrogen-bonding interactions, with the hypoxanthine-cytosine pair showing significantly stronger interaction than other pairs. nih.gov Such analyses for Methyl Green would involve identifying potential hydrogen bond donors and acceptors on both the dye and the DNA molecule and calculating the energetic favorability of these interactions.
Furthermore, the zinc chloride salt component itself can influence the local environment. Computational studies on related zinc chloride-urea crystals reveal strongly hydrogen-bonded motifs, where chloride anions participate in the network. mdpi.com This suggests that in a solvated state, the zinc and chloride ions could structure surrounding water molecules, indirectly affecting the hydrogen bonding landscape between Methyl Green and its DNA target.
Table 1: Potential Hydrogen Bonding Interactions in the Methyl Green-DNA Complex
| Interacting Moiety (Methyl Green) | Interacting Moiety (DNA) | Type of Interaction | Significance |
| Amine Groups | Phosphate (B84403) Backbone Oxygen | Hydrogen Bond | Contributes to stabilizing the electrostatic interaction. |
| Aromatic Hydrogens | Nucleobase Heteroatoms (N, O) | Weak Hydrogen Bond | Aids in the specific orientation within the major groove. |
Ionic and van der Waals Interaction Analysis
The primary mechanism by which Methyl Green binds to DNA is through non-intercalating, electrostatic interactions. wikipedia.org As a cationic dye with two positive charges, it is strongly attracted to the negatively charged phosphate backbone of DNA, fitting into the major groove. wikipedia.orgnih.gov Computational models can quantify this ionic interaction by calculating the electrostatic potential surfaces of both the dye and the DNA molecule, revealing the regions of strongest attraction.
The zinc chloride salt component's constituent atoms possess distinct van der Waals radii, which define their non-bonding interaction distances.
Table 2: Van der Waals Radii of Constituent Elements
| Element | Van der Waals Radius (pm) | Source |
| Zinc (Zn) | 210 | americanelements.com |
| Chlorine (Cl) | 175 | americanelements.com |
In Silico Drug Discovery and Ligand Design Principles
The specific binding characteristics of Methyl Green make it a subject of interest in computational drug discovery, both as a tool and as a model for designing new DNA-binding ligands.
DNA-Binding Prediction and Docking Studies
Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of one molecule to another. For Methyl Green, its known binding preferences—specifically for the major groove of DNA and for AT-rich regions—provide essential constraints for accurate docking simulations. nih.govchemodex.comsigmaaldrich.comabcam.com
In a typical docking study, the three-dimensional structures of Methyl Green and a target DNA sequence are used as inputs. The software then samples numerous possible binding poses and scores them based on a force field that estimates the binding energy. The results can predict the precise orientation of the dye in the major groove and identify the key amino acids or nucleobases involved in the interaction.
Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the complex over time. For instance, studies on the interaction of resveratrol (B1683913) with methyl-CpG binding proteins used docking to predict initial binding and MD simulations to confirm the stability of the protein-ligand complex, calculating binding free energies. nih.govrsc.org A similar approach for Methyl Green would validate its binding mode and quantify its affinity, guiding the design of new molecules with tailored DNA sequence specificity.
Table 3: Key Parameters for Methyl Green Docking Studies
| Parameter | Description | Relevance to Docking |
| Binding Site | Major groove of B-DNA nih.govwikipedia.org | Defines the search space for the docking algorithm. |
| Sequence Preference | AT-rich regions chemodex.comsigmaaldrich.comabcam.com | Used to select the appropriate DNA target structure. |
| Interaction Type | Electrostatic, Non-intercalating wikipedia.org | Guides the scoring function to prioritize ionic interactions. |
| Charge of Ligand | Cationic (2+) nih.gov | Crucial for calculating electrostatic potential and interaction energy. |
Enzyme Interaction Modeling
While direct computational modeling of Methyl Green's interaction with enzymes is not extensively documented, the principles of such studies can be inferred from related systems. Enzymes that interact with DNA, such as DNA methyltransferases (MTases), are a key area of interest. nih.gov These enzymes catalyze the transfer of a methyl group to DNA, a process that Methyl Green is often used to visualize the consequences of. nih.gov
In silico modeling could be used to investigate whether Methyl Green acts as a competitive inhibitor to these enzymes. A computational approach would involve:
Docking Methyl Green to the DNA-Enzyme Complex: Predicting if the dye can bind to DNA simultaneously with the enzyme or if its presence sterically hinders the enzyme's binding site.
Analyzing Interaction Fields: Comparing the electrostatic and van der Waals surfaces of Methyl Green and the enzyme's natural substrate or cofactor to assess potential competition for the active site.
Molecular Dynamics Simulations: Simulating the ternary system (DNA-enzyme-dye) to observe how the presence of Methyl Green affects the enzyme's conformational dynamics and its ability to perform its catalytic function.
Modeling studies on how other small molecules interact with DNA-binding proteins, such as the methyl-CpG binding protein family, demonstrate that this approach can successfully predict binding affinities and identify key interacting residues, providing a blueprint for how one might model the influence of Methyl Green on DNA-modifying enzymes. rsc.orgrsc.org
Charge Transfer Mechanism Elucidation
The interaction of Methyl Green with DNA is fundamentally a process of charge recognition. wikipedia.org However, computational chemistry allows for a deeper investigation into the electronic dynamics of this interaction, specifically through the elucidation of charge transfer mechanisms. Charge transfer refers to the movement of electron density from one molecule (or part of a molecule) to another upon excitation, typically by light.
Computational studies on zinc(II) complexes have shown that they can exhibit triplet charge-transfer excited states. acs.org These studies use methods like Time-Dependent DFT (TD-DFT) to calculate the electronic transitions between molecular orbitals. The analysis of the Highest Occupied Natural Transition Orbital (HONTO) and the Lowest Unoccupied Natural Transition Orbital (LUNTO) can reveal the nature of an electronic excitation. acs.org For a Methyl Green-DNA complex, such an analysis could determine if, upon photoexcitation, electron density moves from the DNA (as the donor) to the dye (as the acceptor) or vice versa.
This information is critical for understanding the dye's fluorescent properties, which are known to change upon binding to DNA. wikipedia.org Elucidating the charge transfer mechanism could explain the enhancement of fluorescence in the far-red spectrum and could inform the development of new fluorescent probes with improved photophysical properties for biological imaging. nih.gov The broader study of charge injection in organic charge-transfer salts provides a theoretical framework for how these electronic processes occur in solid-state or aggregated systems. rsc.org
Environmental Remediation and Photocatalytic Degradation Research
Photocatalytic Decolorization of Methyl Green
Photocatalytic decolorization is an advanced oxidation process that utilizes semiconductor catalysts and a light source to generate highly reactive oxygen species, which in turn degrade organic pollutants. Research has focused on understanding and optimizing this process for the effective removal of Methyl Green from aqueous solutions.
The kinetics of Methyl Green's photocatalytic degradation have been modeled to understand the reaction rates and mechanisms. The reaction order is often dependent on the specific catalyst and experimental conditions used.
Several studies have found that the degradation follows first-order kinetics , particularly when using zinc oxide (ZnO) or doped titanium dioxide (TiO₂) catalysts. iscientific.orgresearchgate.net This is evidenced by a linear relationship when plotting the natural logarithm of the concentration ratio (ln(C₀/Cₜ)) against the irradiation time. researchgate.net For instance, the photocatalytic degradation using Ni₀.₁₀:La₀.₀₅:TiO₂ nanocomposites was shown to follow a pseudo-first-order reaction model. researchgate.net Similarly, studies with ZnO and Aluminum-doped ZnO (ZnO/Al) thin layers also determined the kinetics to be first order. iscientific.org
Conversely, other research indicates that the degradation can follow pseudo-second-order kinetics . This was observed in studies using pure and Manganese-doped ZnO (Mn-doped ZnO) nanoparticles under solar light, as well as in adsorption studies using bauxite (B576324) clay. researchgate.netresearchgate.net The fit to a pseudo-second-order model suggests that the rate-limiting step may involve two species. researchgate.net The Langmuir-Hinshelwood model is also frequently applied to describe the kinetics of heterogeneous catalytic reactions, accounting for the adsorption of the dye onto the catalyst surface as a key step. rsc.org This variability highlights that the kinetic behavior is not intrinsic to the dye itself but is a function of the entire dye-catalyst-light system. digitellinc.com
| Catalyst System | Reported Reaction Order | Apparent Rate Constant (k) | Source |
|---|---|---|---|
| ZnO Thin Layer | First Order | 15.2 × 10⁻² min⁻¹ | iscientific.org |
| ZnO/Al (5%) Thin Layer | First Order | 29.9 × 10⁻² min⁻¹ | iscientific.org |
| Ni₀.₁₀:La₀.₀₅:TiO₂ | Pseudo-First Order | Not specified | researchgate.net |
| Pure ZnO (Solar Light) | Pseudo-Second Order | ~0.01792 min⁻¹ | researchgate.net |
| Mn-doped ZnO (Solar Light) | Pseudo-Second Order | ~0.02072 min⁻¹ | researchgate.net |
The choice of semiconductor photocatalyst and the use of dopants are critical in determining the efficiency of Methyl Green degradation. Titanium dioxide (TiO₂), zinc oxide (ZnO), and zirconium dioxide (ZrO₂) are the most commonly studied catalysts.
Titanium Dioxide (TiO₂): TiO₂ is widely used due to its high photochemical stability, non-toxicity, and low cost. acs.org However, its efficiency can be significantly enhanced through doping. For example, nanocomposites of nickel and lanthanum-doped TiO₂ (Ni₀.₁₀:La₀.₀₅:TiO₂) showed 90-98% photodegradation of Methyl Green, a vast improvement over the 10-18% degradation achieved with undoped TiO₂ under the same conditions. researchgate.net Similarly, a composite film of iron and sulfur co-doped TiO₂-SiO₂-ZnO demonstrated excellent photocatalytic activity compared to pure TiO₂ film. scientific.net Supporting the catalyst on other materials, such as in a ZnO-TiO₂/clay composite, has also been shown to improve performance over a TiO₂/clay variant alone. research-nexus.netresearchgate.net
Zinc Oxide (ZnO): ZnO has emerged as a highly effective catalyst for Methyl Green degradation, in some cases showing better activity than TiO₂. researchgate.net Its performance is notably improved by doping. Doping with aluminum (Al) has been shown to double the apparent degradation rate constant, an effect attributed to a shift in the UV-visible absorption spectrum to longer wavelengths. iscientific.org Manganese (Mn) doping also results in a higher degradation efficiency compared to pure ZnO. researchgate.net Furthermore, creating composites, such as with graphitic carbon nitride (g-C₃N₄), can significantly enhance the photocatalytic effect under visible light. acs.org
Zirconium Dioxide (ZrO₂): ZrO₂ has also been investigated as a photocatalyst for dye degradation. researchgate.netias.ac.in The crystalline structure of ZrO₂ plays a significant role, with studies on other dyes indicating that the monoclinic phase can be more active than the tetragonal and cubic phases. nih.govnih.gov Green synthesis of ZrO₂ nanoparticles using plant extracts has produced effective catalysts for dye degradation. mdpi.comjetir.org Doping a ZrO₂-zeolite composite with nitrogen was found to increase its specific surface area and enhance its catalytic performance. ias.ac.in
| Catalyst | Dopant/Modification | Key Finding | Source |
|---|---|---|---|
| TiO₂ | Nickel (Ni) & Lanthanum (La) | Degradation increased from 10-18% (neat) to 90-98% (doped). | researchgate.net |
| ZnO | Aluminum (Al) | Apparent rate constant doubled compared to pure ZnO. | iscientific.org |
| ZnO | Manganese (Mn) | Degradation efficiency increased from 62.78% (pure) to 66.44% (doped). | researchgate.net |
| ZrO₂-Zeolite | Nitrogen (N) | N-doping increased specific surface area and catalytic performance. | ias.ac.in |
| TiO₂/Clay | Zinc Oxide (ZnO) | ZnO-TiO₂/clay composite showed higher efficiency than TiO₂/clay. | research-nexus.netresearchgate.net |
The efficiency of photocatalytic degradation is highly sensitive to environmental and operational parameters.
pH: The pH of the solution is a critical factor, influencing both the surface charge of the catalyst and the chemical form of the dye. For TiO₂-mediated photocatalysis, the degradation rate of Methyl Green was found to increase with an increase in pH. acs.org At a high pH (e.g., pH 9), Methyl Green molecules are converted into a colorless carbinol base, which can affect the degradation pathway. acs.orgacs.orgnih.gov However, the optimal pH varies significantly with the catalyst system. For example, while a pH of 9 was optimal for a Fe-OP-NCY catalyst, a pH of 7 was best for Ni:La:TiO₂ and activated bentonite, and a pH of 4 was optimal for Al-doped ZnO. researchgate.netresearchgate.netresearchgate.netyoutube.com
Initial Dye Concentration: Generally, the rate of degradation decreases as the initial concentration of the dye increases. researchgate.net At higher concentrations, more dye molecules are competing for the limited active sites on the catalyst's surface. Additionally, a higher dye concentration can reduce light penetration into the solution, thereby lowering the rate of catalyst activation. jetir.org A study using Ni:La:TiO₂ found an optimal concentration of 25 ppm for 90-98% degradation. researchgate.net
Temperature: An increase in temperature typically enhances the rate of the photoreaction. researchgate.netresearchgate.net Studies on the degradation of Methyl Green using a ZrO₂ catalyst showed that a rise in temperature led to an increased reaction rate, with a calculated activation energy of 26.005 kJ/mol. researchgate.net This indicates the process is endothermic. researchgate.net
Light Source: The type and intensity of the light source are fundamental to the process. Higher energy light, such as UV-A radiation (350-450 nm), is generally more effective than visible light for activating wide-bandgap semiconductors like ZnO. iscientific.org However, significant research is focused on developing catalysts, often through doping, that are active under visible light or natural solar irradiation to improve energy efficiency and reduce costs. iscientific.orgresearchgate.net For instance, almost complete mineralization of Methyl Green was achieved within 30 minutes under UV-A light using a ZnO-TiO₂/clay catalyst. research-nexus.net
The breakdown of Methyl Green is a complex, multi-step process involving several intermediates. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in identifying these transient species and elucidating the degradation pathways. acs.orgnih.gov
The initial step in an alkaline solution (pH > 9) involves the transformation of the cationic Methyl Green dye into a colorless carbinol base and the production of Crystal Violet (CV). acs.orgacs.orgnih.govacs.org The core degradation mechanism then proceeds primarily through two parallel pathways:
N-de-methylation: This is a stepwise removal of the methyl groups from the nitrogen atoms of the dye molecule. acs.orgacs.org This process leads to the formation of a series of N-de-methylated intermediates of Crystal Violet. acs.orgnih.gov
N-de-alkylation: This pathway involves the removal of the entire alkyl group. This occurs with the carbinol base, yielding N-de-alkylated species. acs.orgacs.orgacs.org
Following these initial steps, the chromophore structure is destroyed, leading to the decolorization of the solution. Further oxidative degradation breaks the aromatic rings, resulting in the formation of smaller organic molecules. Key identified intermediates from the oxidative degradation of the Crystal Violet or carbinol base structures include various aminophenol and benzophenone (B1666685) derivatives, such as 4-(N,N-dimethylamino)phenol (DAP) and 4-(N,N-dimethylamino)-4′-(N′,N′-dimethylamino)benzophenone (DDBP), along with their N-de-methylated products. acs.orgacs.orgnih.govacs.org Ultimately, complete mineralization converts these organic intermediates into carbon dioxide, water, and inorganic ions. acs.org Studies have successfully identified over 30 distinct intermediates, confirming the complexity of the degradation process. acs.orgnih.gov
Advanced Oxidation Processes (AOPs) in Dye Treatment
Photocatalysis is a subset of a broader class of water treatment technologies known as Advanced Oxidation Processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). wikipedia.org These radicals have a very high oxidation potential, allowing them to rapidly break down a wide range of recalcitrant organic pollutants like Methyl Green. wikipedia.org
Besides semiconductor photocatalysis, AOPs can be driven by other means, such as the combination of ozone (O₃) and hydrogen peroxide (H₂O₂), or UV light and H₂O₂. wikipedia.org In the context of Methyl Green degradation research, the principles of AOPs are often leveraged to enhance photocatalytic systems. For instance, the addition of strong oxidizing agents like hydrogen peroxide (H₂O₂) or sodium persulfate (Na₂S₂O₈) to the photocatalytic system has been investigated to boost the generation of radicals and accelerate the degradation of the dye. research-nexus.netnih.gov The fundamental reaction in TiO₂ photocatalysis, where an electron-hole pair generated by UV light reacts with water to form a hydroxyl radical, is a cornerstone of AOPs. wikipedia.org
Green Chemistry Principles in Analytical Applications
The research into the degradation of Methyl Green, while focused on remediation, incorporates several principles of green chemistry, particularly in the development and application of analytical and catalytic methods.
Catalysis: The use of photocatalysts is central to this research. Catalysts are a pillar of green chemistry as they allow reactions to occur with high efficiency and can be used in small amounts and recycled, reducing waste. acs.org Studies have focused on developing robust and reusable catalysts. acs.org
Design for Energy Efficiency: A significant trend in this field is the development of catalysts that can be activated by visible light or natural sunlight instead of energy-intensive UV lamps. iscientific.orgwikipedia.org Doping semiconductors like TiO₂ and ZnO or creating composites are key strategies to shift their light absorption into the visible spectrum, thereby harnessing abundant solar energy. iscientific.orgresearchgate.net
Use of Renewable Feedstocks and Safer Solvents: Green chemistry principles are also evident in the synthesis of the nanocatalysts themselves. Researchers have reported the "green synthesis" of ZrO₂ nanoparticles using plant extracts, such as from the Murraya koenigii plant. mdpi.comjetir.org This approach avoids the use of harsh chemicals and high temperatures often associated with traditional synthesis methods.
Designing for Degradation: The ultimate goal of this research is to design a process that leads to the complete mineralization of Methyl Green into benign substances like CO₂, H₂O, and mineral salts. acs.org This aligns with the principle of designing chemical products that break down into innocuous substances at the end of their function.
Synthetic Applications and Derivatives in Research
Role as a Chemical Building Block for Specialty Research Chemicals
The intricate scaffold of Methyl Green, characterized by its triphenylmethane (B1682552) core and substituted aniline (B41778) rings, offers a unique starting point for the synthesis of specialty research chemicals. acs.orgontosight.ai The reactivity of this structure allows for targeted modifications, leading to the generation of novel dyes and functional molecules with tailored properties.
The degradation of Methyl Green under various conditions provides insight into its potential as a building block by revealing its constituent reactive intermediates. For instance, under alkaline conditions (pH > 9), the cationic Methyl Green molecule can convert into a colorless carbinol base, which can then yield crystal violet and ethanol. acs.orgnih.gov Furthermore, photocatalytic degradation studies have identified numerous intermediates, including N-de-methylated and N-de-alkylated species of both the parent dye and its transformation products. acs.orgnih.gov These degradation products, such as 4-(N,N-dimethylamino)phenol and various benzophenone (B1666685) derivatives, represent valuable chemical synthons that can be isolated and utilized in the construction of more complex molecules. acs.orgnih.gov
The synthesis of other triphenylmethane dyes, such as malachite green and crystal violet, often involves the reaction of a Grignard reagent with a suitable carbonyl compound. wpmucdn.com The structural similarity of Methyl Green to these dyes suggests that its core triphenylmethane structure can be chemically modified to produce a library of new dyes with unique spectroscopic properties for various research applications. The presence of multiple aromatic rings and amine functionalities provides handles for a range of organic transformations, enabling the creation of derivatives with altered solubility, photostability, and binding affinities.
Intermediate in the Synthesis of Biologically Active Molecules
The structural motifs present in Methyl Green zinc chloride salt are also found in various biologically active compounds, suggesting its potential as an intermediate in their synthesis. While direct, large-scale synthesis of pharmaceuticals from Methyl Green is not a common industrial practice, its chemical backbone serves as a model for the synthesis of molecules with potential therapeutic applications.
Research into the development of novel thiosemicarbazide (B42300) complexes with potential biological activity has utilized a DNA-methyl green assay to evaluate the interaction of these newly synthesized compounds with DNA. nih.gov Although in this specific case Methyl Green was part of the analytical method rather than a synthetic precursor, it highlights the biological relevance of molecules that can interact with the same targets as Methyl Green. The triphenylmethane scaffold is a recurring feature in various bioactive compounds, and the synthetic pathways used to modify Methyl Green could be adapted to create novel derivatives with enhanced or targeted biological effects.
Use as a Reagent in Organic Synthesis Research
Beyond its role as a structural precursor, this compound and its components can function as reagents in organic synthesis. The aniline moieties within the Methyl Green structure are electron-rich aromatic systems, making them susceptible to electrophilic substitution reactions. byjus.comaskfilo.com The amino groups strongly activate the ortho and para positions, facilitating reactions such as halogenation, nitration, and sulfonation. byjus.com This inherent reactivity can be harnessed in synthetic sequences where the Methyl Green molecule acts as a carrier of a functionalized aniline derivative.
Furthermore, the zinc chloride component of the salt can act as a Lewis acid catalyst in various organic transformations. organic-chemistry.orgscience.gov Zinc chloride is known to catalyze reactions such as Friedel-Crafts acylations, aldol (B89426) condensations, and various cyclization reactions. science.gov In the context of this compound, the in-situ availability of this Lewis acid could influence the outcome of reactions involving the dye itself or other substrates present in the reaction mixture. Research has shown that zinc chloride can effectively catalyze the synthesis of carbamates and participate in hydroamination reactions. researchgate.netresearchgate.net This catalytic potential adds another dimension to the utility of this compound in a research setting, where it could potentially act as both a reactant and a catalyst.
Studies on the Influence of Zinc Chloride Component in Novel Coordination Chemistry
The cationic nature of the Methyl Green dye and the presence of zinc chloride create opportunities for the exploration of novel coordination chemistry. nih.govwikipedia.org The zinc(II) ion is a d¹⁰ metal and typically forms colorless complexes; however, its coordination environment can significantly influence the photophysical properties of the organic ligand. byjus.comaskfilo.com In the case of this compound, the zinc chloride not only enhances the stability and solubility of the dye but also has the potential to participate in the formation of more complex supramolecular structures. ontosight.ai
Future Prospects and Emerging Research Areas
Integration with Nanomaterials for Enhanced Performance
The convergence of nanotechnology and histochemistry presents exciting opportunities for enhancing the performance of traditional staining agents like Methyl Green. The integration of Methyl Green with nanomaterials is an emerging area of research focused on developing advanced staining reagents with superior properties.
Potential areas of development include:
Quantum Dot Conjugates: The exceptional photostability and narrow emission spectra of quantum dots (QDs) make them ideal candidates for conjugation with Methyl Green. Such conjugates could offer significantly brighter and more photostable nuclear staining, enabling long-term live-cell imaging and high-resolution microscopy with minimal photobleaching.
Gold Nanoparticle-Based Delivery Systems: Gold nanoparticles (AuNPs) can be functionalized to carry and deliver molecules like Methyl Green to specific cellular compartments. This targeted delivery could enhance staining efficiency and reduce background noise, leading to clearer and more precise imaging.
Upconverting Nanoparticles (UCNPs): UCNPs absorb lower-energy light and emit higher-energy light, a property that can be exploited for background-free imaging. Methyl Green-UCNP conjugates could be excited by near-infrared light, which penetrates deeper into tissues and minimizes autofluorescence, thereby improving the signal-to-noise ratio in complex biological samples.
These nanocomposites hold the promise of overcoming some of the limitations of conventional fluorescent dyes, offering enhanced sensitivity, stability, and multiplexing capabilities for advanced cellular imaging applications.
Development of Advanced Biosensors and Diagnostic Tools
The inherent ability of Methyl Green to bind specifically to DNA makes it a valuable component in the development of novel biosensors and diagnostic tools. Its fluorescent properties, particularly its far-red emission when bound to DNA, are a key advantage in this arena. wikipedia.org
Future research in this area is likely to focus on:
DNA-Based Biosensors: Methyl Green's fluorescence upon DNA binding can be harnessed to detect the presence and concentration of specific DNA sequences. This could lead to the development of sensitive and selective biosensors for the diagnosis of genetic diseases and the detection of pathogens.
Real-Time Monitoring of Cellular Processes: The non-intercalating nature of Methyl Green's binding to the DNA major groove suggests its potential use in live-cell imaging to monitor dynamic processes such as cell division and apoptosis without significantly perturbing DNA structure. wikipedia.org
Flow Cytometry Applications: As an alternative stain for DNA in flow cytometry, Methyl Green's far-red fluorescence allows for its inclusion in multi-color analysis panels, enabling the simultaneous measurement of multiple cellular parameters. wikipedia.org
The development of Methyl Green-based biosensors offers a cost-effective and efficient approach for various diagnostic and research applications. nih.gov
High-Throughput Screening and Automation in Staining Methodologies
The demand for rapid and efficient analysis in drug discovery and cell-based assays is driving the automation of staining and imaging processes. High-throughput screening (HTS) platforms, which utilize robotics and automated liquid handling, can be adapted for staining procedures using Methyl Green. ugent.bewikipedia.orgbmglabtech.com
Key advancements in this area include:
Automated Staining Protocols: The development of automated systems for fixing, staining, and washing of cell cultures and tissue microarrays (TMAs) can significantly increase the throughput of histological analysis.
High-Content Screening (HCS): Integrating automated microscopy with Methyl Green staining allows for the rapid acquisition and analysis of images from a large number of samples. This enables the quantitative analysis of various cellular parameters, such as nuclear morphology and DNA content, in response to different treatments.
Miniaturization of Assays: HTS relies on the miniaturization of assays into microplate formats (e.g., 96, 384, or 1536 wells) to reduce reagent consumption and increase throughput. wikipedia.org Methyl Green's stability and ease of use make it well-suited for such miniaturized formats.
The automation of Methyl Green staining methodologies promises to accelerate research in areas such as toxicology, drug screening, and systems biology by enabling the rapid analysis of large and complex experimental datasets.
Deeper Exploration of Molecular Recognition and Binding Specificity
While it is established that Methyl Green binds to the major groove of DNA with a preference for AT-rich regions, a more profound understanding of its molecular recognition and binding specificity is crucial for its application in advanced molecular biology techniques. nih.govdigitellinc.com
Future research will likely involve:
High-Resolution Structural Studies: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed atomic-level information about the interaction between Methyl Green and DNA. This would elucidate the specific hydrogen bonding and electrostatic interactions that govern its binding affinity and sequence selectivity.
Investigating Binding to Modified DNA: Studying the interaction of Methyl Green with various forms of modified DNA, such as methylated or damaged DNA, could reveal its potential as a probe for epigenetic modifications or DNA repair processes.
Single-Molecule Studies: Techniques like optical tweezers and atomic force microscopy (AFM) can be employed to investigate the binding kinetics and mechanical properties of the Methyl Green-DNA complex at the single-molecule level.
A comprehensive understanding of Methyl Green's binding mechanism will enable the rational design of new probes with enhanced specificity and the development of novel applications in genomics and epigenomics.
Advanced Computational Chemistry for Predictive Modeling and Design
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. acs.orgstmjournals.comnih.govnih.gov These approaches can be applied to Methyl Green to gain deeper insights into its properties and to guide the design of new and improved derivatives.
Emerging research directions include:
Predicting Binding Affinities and Selectivity: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of Methyl Green with DNA at an atomic level. These simulations can predict binding affinities for different DNA sequences and help to understand the structural basis of its AT-rich preference.
Designing Novel DNA-Binding Probes: By understanding the structure-activity relationship of Methyl Green, computational methods can be used to design new molecules with tailored properties, such as enhanced fluorescence, greater photostability, or altered sequence specificity.
Modeling Photophysical Properties: Quantum mechanical calculations can be employed to predict the absorption and emission spectra of Methyl Green and its derivatives, aiding in the development of new fluorescent probes with optimized optical properties.
The synergy between computational and experimental approaches will accelerate the discovery and development of next-generation DNA staining agents based on the Methyl Green scaffold.
Sustainable Applications in Environmental Science
In an era of increasing environmental awareness, the principles of green chemistry are being applied to the development and use of chemical reagents. acs.org Research into the environmental fate and potential applications of Methyl Green in a sustainable context is an emerging field.
Areas of focus include:
Photocatalytic Degradation: Studies have investigated the photocatalytic degradation of Methyl Green, which can be an effective method for removing this dye from wastewater. This research contributes to the development of more environmentally friendly disposal methods for laboratory waste.
Development of Greener Synthesis Routes: Applying the principles of green chemistry to the synthesis of Methyl Green can lead to processes that use less hazardous starting materials, reduce waste generation, and are more energy-efficient.
Use in Environmental Monitoring: The DNA-binding properties of Methyl Green could potentially be exploited for the development of biosensors to detect genotoxic agents or DNA damage in environmental samples.
By embracing sustainable practices, the scientific community can continue to benefit from the utility of Methyl Green while minimizing its environmental impact.
Q & A
Q. What standardized protocols are recommended for preparing Methyl Green zinc chloride salt solutions for nuclear staining?
Methodological Answer:
- Solvent Selection: Dissolve in water (1 mg/mL) or methanol/ethanol, as solubility varies with solvent . Filter through a 0.22 µm membrane to remove particulates .
- Concentration Optimization: Use 0.1–0.5% (w/v) in acidic buffers (pH 0.2–1.8) for DNA binding; adjust based on tissue type to avoid overstaining .
- Validation: Confirm staining specificity by comparing with DNase-treated controls .
Q. How can researchers verify dye content and purity in commercial batches of this compound?
Methodological Answer:
- HPLC Analysis: Quantify dye content (≥65% by USP standards) and detect impurities like crystal violet (<0.5%) using reverse-phase chromatography with UV detection at 420 nm and 635 nm .
- Spectrophotometry: Measure extinction coefficients (e.g., ε ≥14,000 at 311–317 nm, ≥50,000 at 629–635 nm) to assess batch consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during weighing to avoid inhalation of fine particles .
- Waste Disposal: Collect solid waste in sealed containers for incineration; aqueous waste must neutralize pH before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported extinction coefficients (ε) for this compound?
Methodological Answer:
- Source Identification: Variability arises from pH-dependent spectral shifts (e.g., ε = 50,000 at pH 0.2–1.8 vs. lower values in neutral buffers) and impurities like residual crystal violet .
- Method Standardization: Calibrate spectrophotometers using USP-grade reference standards and document buffer conditions .
Q. What strategies optimize Methyl Green for co-staining with other dyes (e.g., Pyronin Y) in complex tissues?
Methodological Answer:
Q. How does the zinc chloride component influence Methyl Green’s DNA-binding efficiency and specificity?
Methodological Answer:
Q. How can batch-to-batch variability in this compound impact experimental reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
